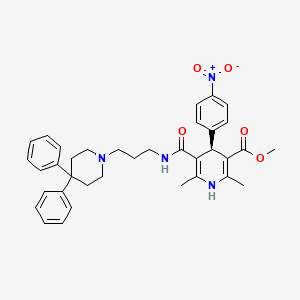

2-Methoxyadenosine

Descripción general

Descripción

Esponjina: es un alcaloide de pirrol-imidazol aislado de esponjas marinas, particularmente del género Agelas. Este compuesto exhibe actividades biológicas únicas, lo que lo convierte en un tema de interés en varios campos científicos, incluyendo la química, la biología y la medicina.

Mecanismo De Acción

El mecanismo de acción de la esponjina involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que la esponjina A aumenta la concentración de iones de hierro y oxígeno activo lipídico, lo que lleva a la regulación negativa de proteínas relacionadas con la muerte celular por hierro e induce la muerte celular dependiente del hierro en las células tumorales . Este mecanismo destaca su potencial como agente anticancerígeno.

Análisis Bioquímico

Biochemical Properties

Spongosine (2-Methoxyadenosine) plays a crucial role in biochemical reactions, particularly in the inhibition of DNA synthesis and induction of apoptosis. It interacts with several enzymes and proteins, including DNA polymerases and caspases. The interaction with DNA polymerases inhibits DNA synthesis, while the activation of caspases leads to programmed cell death. These interactions highlight the compound’s potential as an anticancer agent .

Cellular Effects

Spongosine (this compound) exerts significant effects on various cell types and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis. Additionally, it affects cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

The molecular mechanism of Spongosine (this compound) involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to DNA polymerases, inhibiting their activity and thus preventing DNA synthesis. It also activates caspases, which are crucial for the execution of apoptosis. These molecular interactions result in the inhibition of cell proliferation and induction of cell death, making Spongosine a promising candidate for cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spongosine (this compound) have been observed to change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to Spongosine can lead to sustained inhibition of DNA synthesis and continuous activation of apoptotic pathways. In vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Spongosine (this compound) vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, Spongosine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Spongosine (this compound) is involved in several metabolic pathways, including those related to purine metabolism. It interacts with enzymes such as adenosine deaminase and purine nucleoside phosphorylase, which are involved in the metabolism of purine nucleosides. These interactions can affect metabolic flux and alter metabolite levels, influencing cellular energy balance and nucleotide synthesis .

Transport and Distribution

The transport and distribution of Spongosine (this compound) within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters and can accumulate in specific tissues, such as the liver and kidneys. Its distribution within the body can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

Spongosine (this compound) exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with DNA polymerases and other nuclear proteins. This localization is crucial for its role in inhibiting DNA synthesis and inducing apoptosis. Additionally, post-translational modifications and targeting signals may direct Spongosine to specific cellular compartments, further influencing its biological activity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de la esponjina implica varios pasos clave, incluyendo el cierre de anillo, la deshidrogenación y la eliminación del grupo protector. La ruta sintética generalmente comienza con un compuesto precursor, que se somete a una serie de reacciones químicas para formar el producto final. Por ejemplo, el clorhidrato de esponjina A se prepara llevando a cabo el cierre de anillo, la deshidrogenación y la eliminación del grupo protector en compuestos precursores específicos .

Métodos de Producción Industrial: La producción industrial de la esponjina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de equipos y técnicas especializados para controlar los parámetros de reacción como la temperatura, la presión y el pH.

Análisis De Reacciones Químicas

Tipos de Reacciones: La esponjina se somete a varias reacciones químicas, incluyendo:

Oxidación: La esponjina puede oxidarse para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la esponjina en formas reducidas con diferentes actividades biológicas.

Sustitución: La esponjina puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en condiciones específicas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir diferentes formas reducidas de la esponjina.

Aplicaciones Científicas De Investigación

La esponjina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: La esponjina se utiliza como un compuesto modelo para estudiar los alcaloides de pirrol-imidazol y sus propiedades químicas.

Biología: Se estudia su papel en los ecosistemas marinos y sus interacciones con otros organismos marinos.

Medicina: La esponjina exhibe potenciales propiedades anticancerígenas, lo que la convierte en un candidato para el desarrollo de fármacos.

Industria: Las propiedades de fluorescencia únicas de la esponjina la hacen útil en varias aplicaciones industriales, incluyendo como una sonda fluorescente para la imagenología biológica.

Comparación Con Compuestos Similares

Comparación con otros compuestos similares: La esponjina es única entre los alcaloides de pirrol-imidazol debido a sus actividades biológicas y propiedades químicas específicas. Compuestos similares incluyen otros alcaloides aislados de esponjas marinas, como la ageladina A y la oroidina.

Lista de Compuestos Similares:

- Ageladina A

- Oroidina

- Himenialdisina

- Clathrodina

La esponjina destaca por sus propiedades de fluorescencia únicas y su potencial como agente anticancerígeno, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

IUPAC Name |

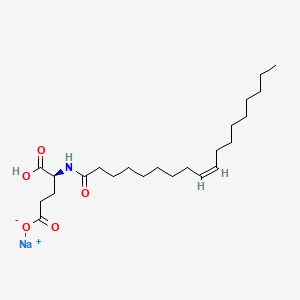

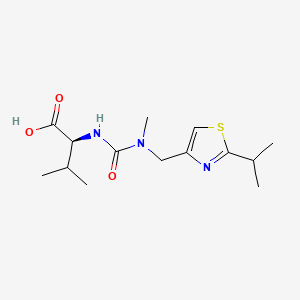

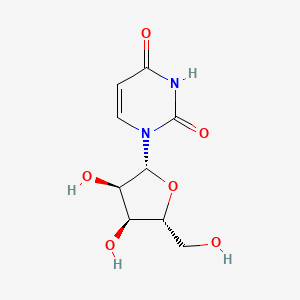

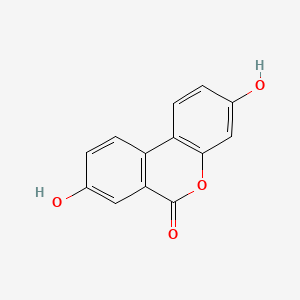

2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJACDNCVEGIBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903613 | |

| Record name | NoName_4314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24723-77-1 | |

| Record name | 2-Methoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Spongosine, also known as 2-Methoxyadenosine, is a naturally occurring nucleoside originally isolated from the Caribbean sponge Tectitethya crypta. [, ] It has also been found in other marine organisms like soft corals. []

A: Spongosine has the molecular formula C11H15N5O5 and a molecular weight of 297.26 g/mol. [, ]

A: Spongosine acts as an adenosine analogue and is believed to exert its effects by interacting with adenosine receptors. [, , ] Specifically, it has shown affinity for the adenosine A2a receptor. []

A: The downstream effects of Spongosine are mediated through its interaction with adenosine receptors. While the exact mechanisms are still under investigation, some studies suggest it may influence platelet aggregation, [, ] muscle relaxation, [] and cardiovascular function. [, ]

A: Modifications to the Spongosine structure can significantly impact its activity. For instance, replacing the methoxy group at the 2-position with other substituents like ethylthio or ethylamino groups can alter its potency as a platelet aggregation inhibitor. [, ] Additionally, substitutions at the 5’-position, such as phosphorylation, can influence its muscle relaxant and cardiovascular effects. []

A: While specific computational studies on Spongosine itself are limited in the provided literature, analogues of 1-methylisoguanosine, another marine natural product, have been explored through molecular modeling and pharmacological evaluations. [] These studies provide insights into structure-activity relationships and potential applications of related nucleoside analogues.

ANone: The provided literature doesn't mention any completed or ongoing clinical trials for Spongosine. While preclinical studies suggest potential therapeutic applications, further research is needed to evaluate its safety and efficacy in humans.

A: While some studies suggest that Spongosine is relatively well-tolerated, [] comprehensive toxicological data are limited in the provided literature. Further studies are needed to thoroughly evaluate its safety profile, including potential long-term effects.

A: Common analytical techniques for characterizing and quantifying Spongosine include mass spectrometry, [] nuclear magnetic resonance (NMR) spectroscopy, [] and high-performance liquid chromatography (HPLC). []

A: The discovery of Spongosine in the 1950s from marine sponges marked a significant milestone in marine natural product research. [] Since then, it has served as a valuable lead compound for medicinal chemistry efforts and contributed to our understanding of adenosine receptor pharmacology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.